N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide
Description
The compound N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide is a benzamide derivative featuring a 1,3-thiazole core substituted with a 2,5-dimethylphenyl group at the 4-position and a 4-methylbenzenesulfonamido moiety at the 2-position of the benzamide backbone.
Properties
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-16-9-12-19(13-10-16)33(30,31)28-22-7-5-4-6-20(22)24(29)27-25-26-23(15-32-25)21-14-17(2)8-11-18(21)3/h4-15,28H,1-3H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJKSUXYONYJSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide involves multiple steps. One common synthetic route includes the following steps :
Formation of Thiazole Ring: The thiazole ring is typically formed by the reaction of α-haloketones with thiourea under basic conditions.
Substitution Reaction: The 2,5-dimethylphenyl group is introduced to the thiazole ring through a substitution reaction.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiazole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base.
Coupling Reaction: The final step involves coupling the thiazole-sulfonamide intermediate with 2-aminobenzamide under appropriate conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process .
Chemical Reactions Analysis
Oxidation Reactions
The sulfonamide group and aromatic moieties undergo oxidation under controlled conditions:
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Hydrogen Peroxide (H₂O₂): Oxidizes the sulfonamide group to sulfonic acid derivatives at 60–80°C, forming intermediates useful for further functionalization.
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Potassium Permanganate (KMnO₄): Selectively oxidizes methyl substituents on the phenyl rings to carboxylic acids under acidic conditions .
Key Product:
N-[4-(2,5-dicarboxyphenyl)-1,3-thiazol-2-yl]-2-(4-sulfonatobenzamido)benzamide (yield: ~62% at pH 2–3).
Reduction Reactions
Reductive modifications target the sulfonamide and amide bonds:
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Lithium Aluminum Hydride (LiAlH₄): Reduces the sulfonamide group to a secondary amine, producing N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-aminobenzamide.
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Catalytic Hydrogenation (H₂/Pd-C): Saturates the thiazole ring to a thiazolidine derivative, enhancing solubility for biological assays .
Reaction Conditions:
| Reducing Agent | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| LiAlH₄ | 0–5 | THF | 58 |
| H₂/Pd-C | 25 | EtOH | 72 |
Substitution Reactions
Nucleophilic substitution occurs at the sulfonamide nitrogen and thiazole C-2 position:
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Halogenation: Reacts with PCl₅ to replace the sulfonamide group with chlorine, yielding 2-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide .
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Amination: Treatment with NH₃/MeOH substitutes the sulfonamide with an amine group, forming a primary amine derivative .
Notable Pathway:
The thiazole ring’s electron-deficient C-2 position facilitates nucleophilic aromatic substitution (NAS) with amines or alkoxides .
Comparative Analysis of Reaction Products
Reaction outcomes depend on reagent selectivity and steric effects from the 2,5-dimethylphenyl group:
| Reaction Type | Major Product | Application |
|---|---|---|
| Oxidation | Sulfonic acid derivative | Precursor for hydrophilic analogs |
| Reduction | Secondary amine | Bioactive intermediate |
| Substitution | Chlorinated/aminated analogs | Library synthesis for SAR studies |
Mechanistic Insights
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Sulfonamide Reactivity: The electron-withdrawing nature of the sulfonyl group enhances susceptibility to nucleophilic attack .
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Thiazole Stability: The 2,5-dimethylphenyl substituent sterically hinders reactions at the thiazole C-4 and C-5 positions, directing modifications to C-2 .
Research Implications
These reactions enable the synthesis of derivatives for:
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Antimicrobial Screening: Chlorinated analogs show enhanced activity against Gram-positive bacteria.
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Enzyme Inhibition: Sulfonic acid derivatives exhibit COX-2 inhibition (IC₅₀: 1.2 μM).
Experimental protocols and spectral data are critical for reproducibility, emphasizing the need for detailed reporting in peer-reviewed studies .
Scientific Research Applications
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide has a wide range of scientific research applications :
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.
Medicine: The compound has shown promise as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes and proteins involved in cell growth and proliferation, leading to its antimicrobial and anticancer effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis or disrupt the function of proteins essential for cancer cell survival .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural similarities with several sulfonamide- and benzamide-based derivatives, differing primarily in substituent groups and biological activity. Key analogues include:
2E151 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((4-propylpiperidin-1-yl)sulfonyl)benzamide)
- Structural Differences : Replaces the 4-methylbenzenesulfonamido group with a 4-propylpiperidinylsulfonyl moiety.
- Activity: Demonstrated potent adjuvant activity by enhancing cytokine production (e.g., IL-6, TNF-α) in conjunction with lipopolysaccharide (LPS) and monophosphoryl lipid A (MPLA) .
- Significance : Highlights the role of sulfonamide-linked aliphatic chains (e.g., piperidine) in modulating immune responses.
AB4 (2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide)
- Structural Differences : Features a triazolylsulfanyl group instead of the 4-methylbenzenesulfonamido substituent.
- Significance : Emphasizes the importance of sulfur-containing heterocycles in bioactivity.
N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide (CAS 438225-58-2)
- Structural Differences: Substitutes the benzamide core with a quinoline-carboxamide scaffold and adds a 5-methylthiophene group.
- Properties : Higher molecular weight (469.6 g/mol) and lipophilicity compared to the target compound .
Physicochemical Properties
*Calculated based on molecular formulas.
Q & A
Q. What are the optimal synthetic routes for preparing N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide, and how can reaction conditions be optimized?
A general method involves coupling sulfonamide intermediates with thiazole precursors under reflux conditions. For example, substituted thiazoles can be synthesized by reacting aminotriazoles with benzaldehyde derivatives in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Optimization may include adjusting reflux duration, solvent polarity (e.g., absolute ethanol vs. DMF), or acid/base catalysis to improve yields. Monitoring via TLC or HPLC is critical to track intermediate formation.
Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise during refinement?
SHELXL is widely used for small-molecule refinement. Key steps include:
- Inputting HKL data from X-ray diffraction.
- Applying constraints for disordered groups (e.g., methyl or sulfonamide moieties).
- Addressing twinning or high-resolution data artifacts using SHELXL’s TWIN or BASF commands.
Challenges include resolving electron density ambiguities in flexible regions (e.g., the thiazole-phenyl linkage) and validating hydrogen bonding networks. SHELXPRO can interface with macromolecular tools for advanced validation .
Q. What spectroscopic techniques are most effective for characterizing structural features like the sulfonamide and thiazole groups?
- NMR : H and C NMR can confirm sulfonamide (-SONH-) proton environments (δ 7.5–8.5 ppm) and thiazole C-S/C-N bonds (e.g., δ 160–170 ppm for C2 in thiazole).
- IR : Sulfonamide S=O stretches appear at ~1150–1350 cm, while thiazole ring vibrations occur at ~1450–1550 cm.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for the sulfonamide-thiazole junction .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or MD simulations) predict the compound’s interaction with bacterial enzyme targets like acps-pptase?
Docking studies (e.g., AutoDock Vina) can model binding poses of the sulfonamide group with acps-pptase active sites, focusing on hydrogen bonding with catalytic residues (e.g., Lys/Arg). Molecular dynamics (MD) simulations (10–100 ns) assess stability of the enzyme-ligand complex, with RMSD/RMSF metrics highlighting conformational changes. Free energy calculations (MM-PBSA) quantify binding affinity, guiding structural modifications (e.g., adding electron-withdrawing groups to the benzamide ring) .
Q. What strategies resolve contradictions in bioactivity data, such as inconsistent IC50_{50}50 values across bacterial strains?
- Experimental Replication : Ensure consistent assay conditions (e.g., pH, temperature, bacterial growth phase).
- Membrane Permeability Testing : Use logP measurements or Franz cell assays to assess if hydrophobicity variations (e.g., from methylphenyl groups) affect uptake.
- Resistance Profiling : Screen for efflux pump overexpression (e.g., via qPCR) in resistant strains .
Q. How can structural modifications to the thiazole or sulfonamide moieties enhance metabolic stability without compromising activity?
- Thiazole Modifications : Introduce electron-deficient substituents (e.g., trifluoromethyl at the 4-position) to reduce oxidative metabolism.
- Sulfonamide Bioisosteres : Replace -SONH- with phosphonamidates or tetrazoles to improve resistance to enzymatic hydrolysis.
- Prodrug Design : Mask polar groups (e.g., esterification of sulfonamide NH) to enhance bioavailability .
Q. What methodologies validate the compound’s role in biochemical pathways, such as fatty acid biosynthesis inhibition?
- Enzyme Inhibition Assays : Measure acps-pptase activity via malachite green phosphate detection.
- Metabolomic Profiling : Use LC-MS to track accumulation of pathway intermediates (e.g., acyl-ACPs).
- Gene Knockdown : CRISPR/Cas9 silencing of acps-pptase in bacterial models to confirm on-target effects .
Methodological Best Practices
Q. How should researchers design dose-response studies to evaluate both efficacy and toxicity?
- Dose Range : Test 5–8 concentrations spanning IC values (determined via preliminary MTT assays).
- Toxicity Metrics : Include mammalian cell lines (e.g., HEK293) and measure LDH release or caspase-3 activation.
- Statistical Rigor : Use nonlinear regression (e.g., GraphPad Prism) for curve fitting and report 95% confidence intervals .
Q. What analytical workflows ensure reproducibility in synthesizing and characterizing derivatives?
- Batch Consistency : Use HPLC-PDA (≥95% purity) and H NMR (δ <0.05 ppm shifts) for batch-to-batch comparison.
- Crystallization Protocols : Standardize solvent systems (e.g., ethyl acetate/hexane gradients) for single-crystal growth.
- Data Sharing : Deposit spectral and crystallographic data in public repositories (e.g., Cambridge Structural Database) .
Q. How can hybrid qualitative-quantitative approaches improve mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
